molecular formula C12H16FNO B1438569 N-[(4-fluorophenyl)methyl]oxan-4-amine CAS No. 1154890-30-8

N-[(4-fluorophenyl)methyl]oxan-4-amine

Cat. No. B1438569
CAS RN: 1154890-30-8
M. Wt: 209.26 g/mol
InChI Key: AWGLYZFIAAEFSE-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]oxan-4-amine” is a chemical compound with the CAS Number: 1803591-23-2 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 245.72 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

Research has identified the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Studies using selective orexin receptor antagonists, including compounds structurally similar to N-[(4-fluorophenyl)methyl]oxan-4-amine, have demonstrated their potential in reducing compulsive food intake in animal models. This suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions, related to this compound, showcases the precision in controlling cation functionality without deleterious side reactions. This process allows for the direct connection of guanidinium into stable phenyl rings, highlighting the compound's potential in materials science, particularly in the development of high-performance polymer electrolytes (Kim et al., 2011).

Chiral Resolution Reagents

The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from similar chemical frameworks, serves as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. Its regioselective ring-opening reactions with a variety of α-chiral primary and secondary amines make it a versatile reagent for the analysis of scalemic mixtures of amines, showcasing its application in analytical chemistry (Rodríguez-Escrich et al., 2005).

Cancer Therapy and Imaging

N-Benzyl derivatives of polyamines, structurally related to this compound, have been explored as vectors for boron (for Boron Neutron Capture Therapy) and fluorine (for Positron Emission Tomography imaging) in cancer therapy and imaging. These compounds exhibit high accumulation in cancer cells via the polyamine transport system, suggesting their potential as selective agents for tumor targeting and treatment (Martin et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGLYZFIAAEFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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